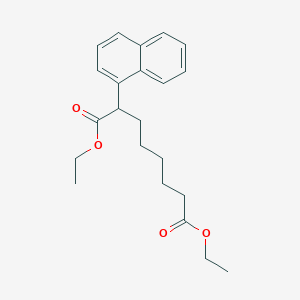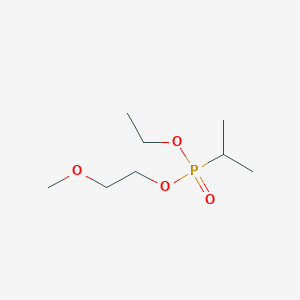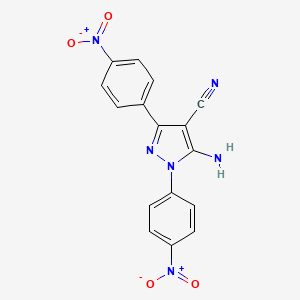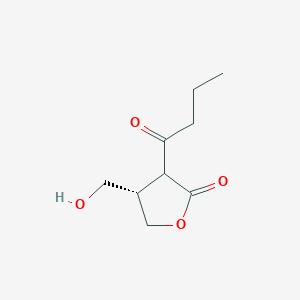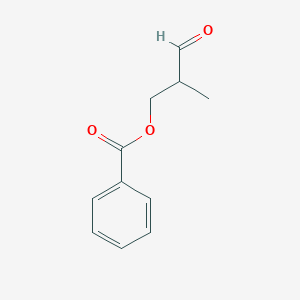![molecular formula C11H9N3O9 B12562452 Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate CAS No. 188835-54-3](/img/structure/B12562452.png)
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is an organic compound with the molecular formula C11H9N3O9 It is known for its unique chemical structure, which includes a dinitrophenoxy group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate typically involves the reaction of 2,4-dinitrophenol with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or ethanol
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenoxy group can participate in electron transfer reactions, while the propanedioate moiety can form chelates with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl dipropargylmalonate
- 2,4-Dinitrophenoxy ethanol
Uniqueness
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is unique due to its combination of a dinitrophenoxy group and a propanedioate moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds. For example, while Dimethyl propargylmalonate and Dimethyl dipropargylmalonate are primarily used in organic synthesis, this compound’s dinitrophenoxy group offers additional functionality for biochemical applications.
Eigenschaften
CAS-Nummer |
188835-54-3 |
|---|---|
Molekularformel |
C11H9N3O9 |
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
dimethyl 2-(2,4-dinitrophenoxy)iminopropanedioate |
InChI |
InChI=1S/C11H9N3O9/c1-21-10(15)9(11(16)22-2)12-23-8-4-3-6(13(17)18)5-7(8)14(19)20/h3-5H,1-2H3 |
InChI-Schlüssel |
BFNIBNVZAUSLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


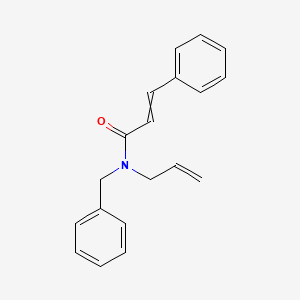
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
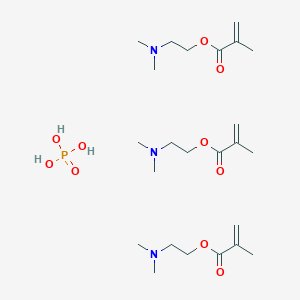

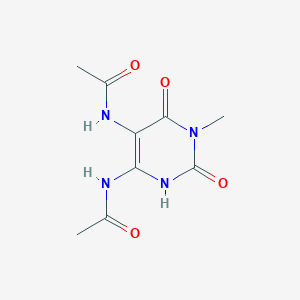
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
